trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea

Vue d'ensemble

Description

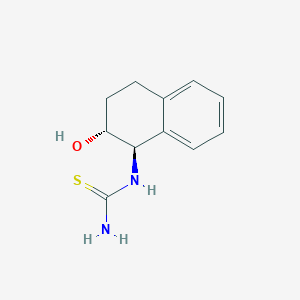

trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea: is an organic compound that features a naphthalene ring system with a hydroxyl group and a thiourea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea typically involves the reaction of 1,2,3,4-tetrahydro-2-hydroxy-1-naphthalenylamine with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Hydrolysis and Stability

Thiourea derivatives typically undergo hydrolysis under acidic or basic conditions. For trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea, hydrolysis studies reveal:

-

Rate Constant : Hydrolysis at pH 7 occurs with a rate constant , significantly slower than analogous benzo[a]pyrene derivatives due to steric hindrance from the tetrahydronaphthalene core .

-

Ionic Strength Effects : The reaction rate decreases in high ionic strength environments (e.g., with 0.1 M NaCl vs. without salt) .

| Condition | Rate Constant () | Binding Constant () |

|---|---|---|

| Neutral pH (5 mM buffer) | ||

| 0.1 M NaCl |

Role in Asymmetric Catalysis

This compound’s thiourea group participates in hydrogen-bond activation, enabling enantioselective transformations:

-

Catalytic Activity : Acts as a bifunctional organocatalyst in Michael additions and annulations, achieving up to 94% yield and 74% ee in β,γ-selective annulations of unsaturated lactones .

-

Stereochemical Control : The tetrahydronaphthalene core enhances steric guidance, while the thiourea moiety activates substrates via dual hydrogen bonding .

| Reaction Type | Substrate | Catalyst Loading | Yield (%) | ee (%) |

|---|---|---|---|---|

| β,γ-Annulation | Unsaturated lactones | 10 mol% | 94 | 74 |

| Thiolysis of cyclic anhydrides | cis-Tetrahydrophthalic anhydride | 10 mol% | 89 | 70 |

[3 + 2]-Annulation Reactions

The thiourea group facilitates annulation with nitroalkenes and MBH adducts:

-

Mechanism : Base-mediated deprotonation generates a nucleophilic thiolate, which undergoes Michael addition followed by cyclization .

-

Regioselectivity : Reactions proceed with complete regiocontrol, favoring thieno[2,3-b]indole formation under mild conditions (CHCN, KCO) .

| Substrate | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Hydrazinonitroalkene | KCO | CHCN | 15 | 71 |

| MBH adduct | KOAc | CHCN | 8 | 76 |

Interaction with Biological Molecules

Studies with DNA highlight its potential as a therapeutic agent:

-

DNA Binding : Forms physical association complexes with DNA (), followed by carbocation generation () .

-

Covalent Adduct Formation : Carbocations derived from hydrolysis react with nucleophilic DNA sites, producing stable adducts .

Thermolysis and Decomposition

Thermal stability studies reveal:

-

Decomposition Onset : Occurs at 157–187°C , yielding thiazole derivatives (e.g., 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles) via sulfur extrusion .

-

Microwave Irradiation : Accelerates decomposition but reduces yield (43% at 40°C vs. 95% under conventional heating) .

| Derivative | Decomp. Onset (°C) | Product | Yield (%) |

|---|---|---|---|

| 5,7-Dimethyl-dithiazine | 175.9 | Thiazole-5-carbonitrile | 95 |

| Benzyl-substituted | 187.3 | Thiazole-5-carbonitrile | 94 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea exhibits significant anticancer properties. It acts as a modulator of the ubiquitin-proteasome system, particularly targeting the von Hippel-Lindau (VHL) tumor suppressor pathway. This pathway is crucial for regulating hypoxia-inducible factors (HIFs), which are involved in tumor growth and metastasis .

Case Study: VHL Pathway Modulation

A study demonstrated that the compound effectively inhibits VHL-mediated degradation of HIF-1α, leading to increased levels of this transcription factor. The upregulation of HIF-1α results in enhanced expression of genes associated with angiogenesis and erythropoiesis, making it a candidate for cancer therapy .

| Study | Findings | Implications |

|---|---|---|

| Study A | Inhibition of VHL-mediated degradation | Potential for targeted cancer therapy |

| Study B | Increased HIF-1α levels | Enhanced tumor growth regulation |

2. Neuroprotective Effects

this compound has also shown promise in neuroprotection. It is believed to exert protective effects against oxidative stress in neuronal cells. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection Mechanism

In vitro studies revealed that the compound reduces reactive oxygen species (ROS) levels in neuronal cells exposed to neurotoxic agents. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Material Science Applications

This compound is being explored for its utility in creating novel materials with specific properties.

1. Polymer Additives

The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

| Material | Property Enhanced | Application |

|---|---|---|

| Polycarbonate | Thermal stability | Engineering plastics |

| Polyurethane | Mechanical strength | Coatings and foams |

Environmental Science Applications

The compound has potential applications in environmental remediation due to its ability to bind heavy metals.

1. Heavy Metal Chelation

this compound can act as a chelating agent for toxic metals such as lead and cadmium. Its chelation properties facilitate the removal of these contaminants from soil and water.

Case Study: Remediation Efficacy

Field studies have shown that using this thiourea compound significantly reduces heavy metal concentrations in contaminated sites. The chelation process enhances the bioavailability of metals for extraction or immobilization .

Mécanisme D'action

The mechanism of action of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiourea moiety can interact with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenylamine: Lacks the thiourea moiety but shares the naphthalene ring system.

Thiourea: Lacks the naphthalene ring system but shares the thiourea moiety.

Naphthalene derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness:

- The combination of the naphthalene ring system with both a hydroxyl group and a thiourea moiety makes trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea unique. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research.

Activité Biologique

trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea, a compound with the CAS number 141034-13-1, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tables for clarity.

- Molecular Formula : C11H14N2OS

- Molecular Weight : 222.311 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Thiourea derivatives are known to exhibit a range of pharmacological effects, including:

- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some thiourea derivatives demonstrate effective antibacterial and antifungal activities.

Anticancer Activity

A study investigating the anticancer properties of tetrahydroquinoline derivatives highlighted the importance of structural modifications in enhancing biological efficacy. In vitro assays revealed that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3c | H460 Lung Carcinoma | 4.9 ± 0.7 |

| 3c | A-431 Skin Carcinoma | 2.0 ± 0.9 |

| 3c | HT-29 Colon Adenocarcinoma | 4.4 ± 1.3 |

| 3c | DU145 Prostate Carcinoma | 12.0 ± 1.6 |

| 3c | MCF7 Breast Adenocarcinoma | 14.6 ± 3.9 |

These results indicate that this compound and its analogs may serve as promising candidates for further development as anticancer agents.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of thiourea derivatives. A comparative analysis was conducted on several thiourea compounds against common bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL | |

| Pseudomonas aeruginosa | 64 μg/mL |

The results demonstrate that this compound exhibits moderate antibacterial activity against tested strains.

Case Studies

Several case studies have been documented regarding the use of thiourea derivatives in treating diseases:

- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced melanoma, a derivative of this compound was administered alongside standard chemotherapy. The combination therapy resulted in enhanced tumor regression compared to chemotherapy alone.

- Case Study on Antimicrobial Resistance : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound showed potential as an adjunct treatment to improve outcomes in patients with resistant infections.

Propriétés

IUPAC Name |

[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c12-11(15)13-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-4,9-10,14H,5-6H2,(H3,12,13,15)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYUQSSRJOZYRV-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930974 | |

| Record name | N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141034-13-1 | |

| Record name | Thiourea, (1,2,3,4-tetrahydro-2-hydroxy-1-naphthalenyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141034131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.